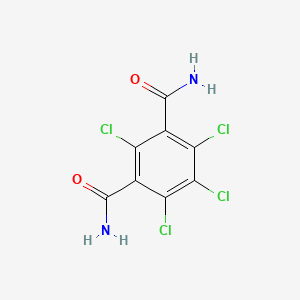
Triglochinin
Descripción general
Descripción
Triglochinin is a chemical compound found in the plant genus Triglochin, which is part of the family Juncaginaceae . It is a cyanogenic glycoside , a class of compounds that can release hydrogen cyanide when the tissues are damaged .
Synthesis Analysis
Triglochinin is biogenetically derived from tyrosine . The compounds responsible for its synthesis are cyanogenic glycosides, which are O-β-glycosides of α-hydroxynitriles (cyanohydrins). These are relatively polar, water-soluble compounds, usually accompanied by β-glycosidases that cleave sugars from the glycosides .Molecular Structure Analysis
The molecular formula of Triglochinin is C14H17NO10 . It has an average mass of 359.285 Da and a monoisotopic mass of 359.085236 Da .Chemical Reactions Analysis
Cyanogenic glycosides, such as Triglochinin, have the capacity to release hydrogen cyanide (HCN) when the tissues are damaged. This process involves associated hydroxynitrile lyases catalyzing the decomposition of the resultant cyanohydrins to carbonyl compounds and free hydrogen cyanide .Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
Triglochinin is a cyanogenic glucoside identified in various plant species. Eyjólfsson (1970) isolated triglochinin from the flowers of Triglochin maritimum, discovering its structure and decomposition into triglochinic acid (Eyjólfsson, 1970). This foundational research paved the way for further studies into the compound's properties and applications.
Cyanogenesis in Plants
Lechtenberg et al. (2021) explored cyanogenesis in Aralia spinosa, finding triglochinin as the sole cyanogenic glycoside present in certain developmental stages. This study highlighted the variable presence of triglochinin depending on harvest times or developmental stages, indicating its potential role in plant defense mechanisms (Lechtenberg et al., 2021).
Biosynthetic Pathways
The biosynthesis of triglochinin has been a subject of interest, with Nahrstedt's 1975 study identifying a mixture of triglochinin and isotriglochinin in Alocasia macrorrhiza leaves (Nahrstedt, 1975). Later, Nahrstedt et al. (1984) delved into the incorporation of various compounds into triglochinin in Triglochin maritima seedlings, suggesting independent biosynthetic pathways for triglochinin and its related compounds (Nahrstedt et al., 1984).
Environmental Influence on Production
Majak et al. (1980) monitored the cyanide potential of Triglochin maritima, noting the highest triglochinin levels in new growth during spring. This study indicated that environmental factors like habitat and moisture levels can significantly influence triglochinin production (Majak et al., 1980).
Propiedades
IUPAC Name |
(Z,4E)-4-[cyano-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]hex-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO10/c15-4-7(6(3-10(19)20)1-2-9(17)18)24-14-13(23)12(22)11(21)8(5-16)25-14/h1-2,8,11-14,16,21-23H,3,5H2,(H,17,18)(H,19,20)/b2-1-,7-6-/t8-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABCALMTQNDOAI-PKNBYVPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(=C(CC(=O)O)C=CC(=O)O)C#N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O/C(=C(\CC(=O)O)/C=C\C(=O)O)/C#N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triglochinin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







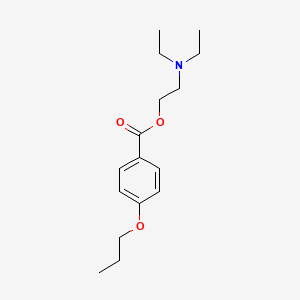
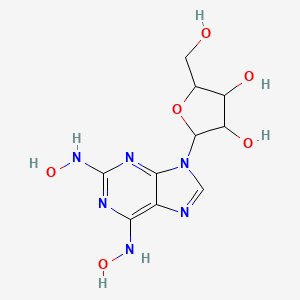
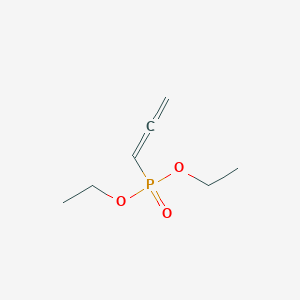

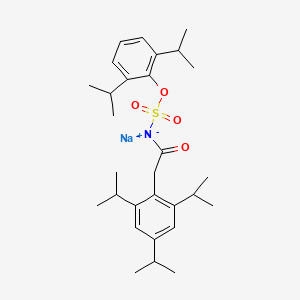
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)



